2-Methyl-3-(2,2,2-trifluoroacetamido)propanoic acid
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Overview
Description
2-Methyl-3-(2,2,2-trifluoroacetamido)propanoic acid is a synthetic organic compound with the molecular formula C6H8F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,2,2-trifluoroacetamido)propanoic acid typically involves the reaction of 2-methylpropanoic acid with trifluoroacetic anhydride in the presence of a suitable base, such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetyl derivative, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2,2,2-trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amine.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Methyl-3-(2,2,2-trifluoroacetamido)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-methyl-2-(trifluoroacetamido)propanoic acid
- 2-Methyl-2-(trifluoroacetamido)propanoic acid
- Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester
Uniqueness
2-Methyl-3-(2,2,2-trifluoroacetamido)propanoic acid is unique due to its specific trifluoroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C6H8F3NO3 |
---|---|
Molecular Weight |
199.13 g/mol |
IUPAC Name |
2-methyl-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C6H8F3NO3/c1-3(4(11)12)2-10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
OQJANECZDICMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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